4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tetrahydropyran ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Shares the tetrahydropyran ring but lacks the oxadiazole and benzaldehyde groups.
2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide: Contains a tetrahydropyran ring and is used as a selective CB2 receptor agonist.
Uniqueness
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H19N3O3/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
KQBHFNCRNCBIGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCOCC3 |
Origin of Product |
United States |
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